Structural Uniqueness: Benzothiazole-Quinoline Scaffold vs. Common Quinoline-8-sulfonamide Analogs
The compound combines a 2-methyl-1,3-benzothiazol-5-yl moiety with a quinoline-8-sulfonamide core [1]. This contrasts with the most common quinoline-8-sulfonamide analogs described in the PKM2 patent literature, which predominantly feature piperazine-linked or simpler aryl substituents [2]. The calculated topological polar surface area (TPSA) of 109 Ų and XLogP3 of 2.6 [1] place this compound within a favorable drug-likeness window, but its molecular shape and electron distribution are distinct due to the benzothiazole ring. While direct target-binding data for this exact compound is not publicly available, its patent-class association with PKM2 modulation [2] makes this unique scaffold a valuable probe.
| Evidence Dimension | Molecular scaffold uniqueness and computed physicochemical properties |
|---|---|
| Target Compound Data | N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide; TPSA = 109 Ų; XLogP3 = 2.6; Rotatable bonds = 3 [1] |
| Comparator Or Baseline | Generic quinoline-8-sulfonamide derivatives with piperazine or simpler aryl substituents (e.g., patent examples in [2]) |
| Quantified Difference | Qualitative: Distinct ring system and atomic connectivity lead to a different electrostatic and steric profile compared to the most common analogs. |
| Conditions | In silico calculated properties; patent class association based on EP2448582B1 claims. |
Why This Matters
For medicinal chemistry programs exploring novel PKM2 inhibitor chemotypes, this compound offers a structurally differentiated starting point, potentially avoiding prior-art constraints.
- [1] Kuujia.com. Cas no 667913-61-3 (N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide). Product Data Sheet. Accessed 2026-04-30. View Source
- [2] EP2448582B1. Quinoline-8-sulfonamide derivatives having an anticancer activity. European Patent Office, 2010. View Source
